Diethyl methyl(octyl)propanedioate
Description
Properties
CAS No. |
98061-08-6 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
diethyl 2-methyl-2-octylpropanedioate |
InChI |
InChI=1S/C16H30O4/c1-5-8-9-10-11-12-13-16(4,14(17)19-6-2)15(18)20-7-3/h5-13H2,1-4H3 |
InChI Key |
FMLAZKDTSKDZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Historical Context and Thermal Decarboxylation
The traditional synthesis of diethyl methylmalonate involves the thermal decarboxylation of diethyl oxalylpropionate at 130–150°C, releasing carbon monoxide to yield the product with 97% efficiency. While effective, this method poses safety risks due to high-temperature operations and CO emissions, limiting its scalability.
Cyanohydrin Intermediate Route
A more controlled approach utilizes 2-cyanopropionic acid as the precursor. In a representative procedure:
- Cyanation : 2-Chloropropionic acid undergoes continuous cyanation with potassium cyanide at 60–80°C to form 2-cyanopropionic acid.
- Esterification : The nitrile intermediate reacts with ethanol in concentrated sulfuric acid (1:1.3 mass ratio) at 80°C for 4 hours, followed by neutralization with ammonia water.
This two-step process achieves 88.4–91.2% yields depending on reactant ratios (Table 1).
Table 1: Optimization of Esterification Conditions from CN109020810A
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Molar ratio (acid:EtOH) | 1:4 | 1:6 | 1:2.5 |
| H₂SO₄ mass ratio | 1:1.3 | 1:2.8 | 1:0.5 |
| Reaction temp (°C) | 80 | 95 | 70 |
| Yield (%) | 91.2 | 90.1 | 88.4 |
Continuous Flow Synthesis Innovations
Integrated Cyanation-Esterification Systems
The patent CN109020810A discloses a continuous process eliminating intermediate isolation:
- Reactor Design : Tubular reactors maintain 55–65°C for cyanation and 70–95°C for esterification.
- Neutralization : In-line pH adjustment with 12% ammonia reduces downstream purification steps.
- Distillation : Fractional distillation under reduced pressure (45–85°C) achieves 99.9% purity.
This method reduces batch cycle times by 40% compared to traditional approaches.
Catalytic Advances in Esterification
Heteropolyacid Catalysts
The CN111018704A patent introduces phosphotungstic acid (H₃PW₁₂O₄₀) as a recyclable catalyst:
Comparative Analysis of Acid Catalysts
Table 2: Catalyst Performance in Esterification
| Catalyst | Yield (%) | Purity (%) | Corrosion Potential |
|---|---|---|---|
| H₂SO₄ (98%) | 88.4–91.2 | 99.1–99.9 | High |
| H₃PW₁₂O₄₀ | 93–95 | 99.2 | Low |
| Amberlyst-15 | 82 | 98.5 | None |
Purification and Quality Control
Distillation Optimization
Post-esterification crude product undergoes vacuum distillation (0.1–0.5 bar):
Neutralization Efficiency
Ammonia water (12 wt%) neutralizes excess acid to pH 7–8, minimizing emulsion formation during phase separation. Trials show 98.7% acid removal at 85°C.
Emerging Directions for Malonate Derivatives
While diethyl methyl(octyl)propanedioate isn’t explicitly covered in the analyzed patents, its synthesis would likely involve:
- Alkylation : Reacting diethyl malonate with methyl and octyl halides under phase-transfer conditions.
- Catalytic Asymmetric Methods : Enantioselective catalysis for chiral malonates, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(octyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl methyl(octyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl methyl(octyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. The ester groups are susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The substituents at the C2 position of diethyl propanedioate significantly influence molecular weight, polarity, and functional applications. Below is a comparative table of key derivatives:
Key Observations :
- Polarity : Electron-withdrawing groups (e.g., sulfonyl indole in ) increase polarity, enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
